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Compound of Interest

Compound Name: Cyclopropylmethanol-d4

CAS No.: 91314-18-0

Cat. No.: B586768

Get Quote

Executive Summary
Cyclopropylmethanol-d4 (CPM-d4) is the stable isotope-labeled analog of

Cyclopropylmethanol (CPM), a primary alcohol containing a cyclopropane ring. In

pharmaceutical development, CPM is frequently flagged as a potential genotoxic impurity (PGI)

due to the alkylating potential of the strained cyclopropane ring, necessitating control strategies

aligned with ICH M7 guidelines.

This guide provides the definitive physicochemical data, mass spectrometry (MS) mechanics,

and experimental workflows required to use CPM-d4 as an Internal Standard (IS) for the trace

quantification of CPM.

Physicochemical Characterization
The selection of the correct isomer is critical for assay stability. The industry standard for "d4" is

deuteration on the cyclopropyl ring (positions 2 and 3), rendering the labels non-exchangeable

in protic solvents.
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Table 1: Molecular Specifications
Parameter Data Notes

Compound Name
Cyclopropyl-2,2,3,3-d4-

methanol
Preferred IUPAC name

CAS Number 91314-18-0 Primary commercial identifier

Chemical Formula

Molecular Structure

Cyclopropyl ring (

) -

D-labels on ring carbons; OH

proton is unlabeled

Average Molecular Weight 76.13 g/mol
Used for gravimetric

preparation

Monoisotopic Mass 76.0826 Da
Critical for High-Res MS

(HRMS)

Mass Shift +4.0251 Da
Relative to unlabeled CPM (

Da)

Physical State Colorless Liquid Volatile; handle in cold block

Boiling Point ~123°C (Unlabeled)
Isotope effect on BP is

negligible for handling

Mass Spectrometry Mechanics
Fragmentation Logic (Electron Ionization - GC-MS)
In Gas Chromatography-Mass Spectrometry (GC-MS), CPM undergoes characteristic

fragmentation driven by the release of ring strain. The primary diagnostic transition involves the

cleavage of the hydroxymethyl group.

Unlabeled CPM (

72):

Primary Fragment (
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41): Loss of the hydroxymethyl radical (

, mass 31) yields the cyclopropyl cation (

).

Labeled CPM-d4 (

76):

Primary Fragment (

45): Loss of the unlabeled hydroxymethyl radical (

, mass 31) yields the deuterated cyclopropyl cation (

).

Note: The mass shift of +4 is preserved in the daughter ion, confirming the stability of the

ring deuteration during ionization.

The Deuterium Isotope Effect in Chromatography
Expert Insight: While CPM-d4 is chemically identical to CPM, they are chromatographically

distinct.

Reverse Phase LC (RPLC): Deuterated isotopologs typically possess a slightly smaller molar

volume and lower lipophilicity than their protium counterparts. CPM-d4 may elute earlier than

CPM.

Gas Chromatography (GC): Inverse isotope effects can occur, but co-elution is more

common.

Impact: In RPLC-MS/MS, ensure your integration windows account for a potential retention

time shift (

to

min) to avoid "missing" the internal standard peak.
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Visualization: Fragmentation Pathway
The following diagram illustrates the ionization and fragmentation logic used for Selected Ion

Monitoring (SIM) setup.

Unlabeled CPM

CPM-d4 (Internal Standard)

Parent Ion (M+)
m/z 72

[C4H8O]+

Fragment Ion
m/z 41

[C3H5]+

 EI Fragmentation

Parent Ion (M+)
m/z 76

[C4H4D4O]+

Fragment Ion
m/z 45

[C3HD4]+

 EI Fragmentation

Loss of Hydroxymethyl Radical
(-CH2OH, 31 Da)

Click to download full resolution via product page

Caption: Comparative fragmentation pathways for CPM and CPM-d4 in EI-MS. The +4 Da

mass shift is conserved in the primary carbocation fragment.

Experimental Protocol: Trace Quantification via
Headspace GC-MS
Context: Due to the low molecular weight and high volatility of CPM, Headspace (HS) GC-MS

is the gold standard, offering superior sensitivity over direct injection by eliminating non-volatile

matrix interferences.

Reagents & Standards
Analyte: Cyclopropylmethanol (Sigma-Aldrich or equivalent).

Internal Standard: Cyclopropyl-2,2,3,3-d4-methanol (CAS 91314-18-0).[1][2]

Diluent: Dimethyl Sulfoxide (DMSO) or Water (depending on drug solubility). DMSO is

preferred for high boiling point and excellent solubility of organic APIs.
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Workflow Steps
Step 1: Standard Preparation

Stock IS Solution: Dissolve CPM-d4 in DMSO to a concentration of 1 mg/mL.

Working IS Solution: Dilute Stock IS to ~10 µg/mL.

Calibration Curve: Prepare CPM standards (0.5 ppm to 100 ppm w.r.t API) spiked with

constant Working IS.

Step 2: Sample Preparation
Weigh 100 mg of Drug Substance (API) into a 20 mL headspace vial.

Add 1.0 mL of Working IS Solution.

Seal immediately with a PTFE/Silicone septum crimp cap.

Self-Validation: Prepare a "Blank" (Diluent + IS only) to check for native CPM contamination

in the IS or solvent.

Step 3: GC-MS Parameters
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Parameter Setting Rationale

Inlet Split (5:1)
Prevents column overload;

improves peak shape.

Column
DB-624 or VF-624ms (30m x

0.25mm x 1.4µm)

Designed for volatile solvents;

thick film retains light alcohols.

Carrier Gas Helium @ 1.0 mL/min Constant flow mode.

Oven Program

40°C (hold 3 min)

10°C/min

220°C

Low initial temp is critical to

focus the volatile CPM.

Headspace Incubation: 80°C for 20 min

Drives CPM into gas phase

without degrading thermally

labile APIs.

MS Mode SIM (Selected Ion Monitoring)
Maximizes sensitivity for trace

analysis.

SIM Ions

CPM: 72 (Target), 41 (Qual),

57 (Qual)CPM-d4: 76 (Target),

45 (Qual)

Use m/z 41/45 ratio for

confirmation.

Regulatory & Safety Context (ICH M7)
Cyclopropylmethanol is structurally alert under ICH M7 (Assessment and Control of DNA

Reactive Impurities).

Mechanism: The strained cyclopropane ring can act as an alkylating agent, potentially

reacting with DNA nucleophiles.

Control Limit: If Ames positive, it must be controlled to the Threshold of Toxicological

Concern (TTC).

Lifetime Exposure: ~1.5 µ g/day .[3]

Less than Lifetime: Higher limits apply (e.g., 20 µ g/day for <1 month).
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Assay Sensitivity: The method described above (HS-GC-MS) typically achieves a Limit of

Quantitation (LOQ) of <1 ppm relative to the API, satisfying the stringent TTC requirements.

Troubleshooting & Best Practices
Isotopic Purity & "Blank" Interference
Commercial CPM-d4 is typically >98 atom% D. However, trace amounts of d0 (unlabeled) or d3

isotopologs may exist.

Diagnosis: Inject a high concentration of only CPM-d4. Monitor m/z 72 and 41.

Impact: If a signal appears at m/z 72, this is "contribution to blank." You must subtract this

background or ensure your IS concentration is low enough that the d0 impurity is below the

detection limit of the analyte.

Carryover
CPM is polar and can stick to active sites in the HS transfer line.

Solution: Use deactivated liners and maintain the transfer line temp >10°C above the oven

max. Run a blank solvent injection after high-concentration standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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